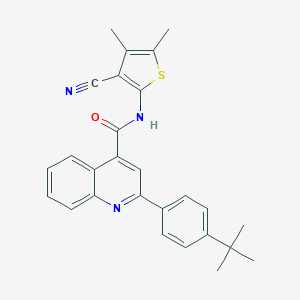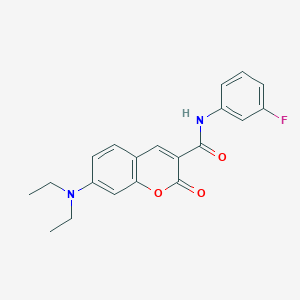![molecular formula C25H25N3O2 B445275 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE](/img/structure/B445275.png)
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and an isobutoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the isobutoxyphenyl group and finally the attachment of the pyrazole ring. Common reagents used in these steps include halogenated quinolines, isobutyl alcohol, and pyrazole derivatives. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Wirkmechanismus
The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s quinoline moiety may intercalate with DNA, while the pyrazole ring could inhibit enzyme activity by binding to the active site. The isobutoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)-4-quinolyl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-ethoxyphenyl)-4-quinolyl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-propoxyphenyl)-4-quinolyl]methanone
Uniqueness
The uniqueness of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutoxy group, in particular, may enhance its solubility and interaction with biological membranes compared to its methoxy, ethoxy, and propoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C25H25N3O2 |
|---|---|
Molekulargewicht |
399.5g/mol |
IUPAC-Name |
(3,5-dimethylpyrazol-1-yl)-[2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H25N3O2/c1-16(2)15-30-20-9-7-8-19(13-20)24-14-22(21-10-5-6-11-23(21)26-24)25(29)28-18(4)12-17(3)27-28/h5-14,16H,15H2,1-4H3 |
InChI-Schlüssel |
DVXGQEOUSWJRNY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B445194.png)

![2-({[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B445196.png)
![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B445197.png)
![4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B445200.png)
![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B445201.png)
![Methyl 2-({[2-(3-propoxyphenyl)quinolin-4-yl]carbonyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B445202.png)
![Methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B445206.png)
![3-({[4-(4-Methoxyphenyl)-5-methyl-3-(propoxycarbonyl)thien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445207.png)
![6-{[3-(Methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B445210.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B445214.png)
![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B445215.png)
